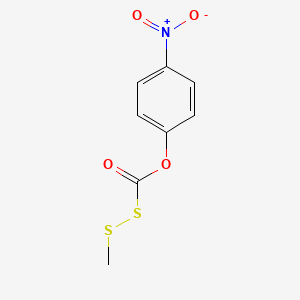

4-Nitrophenoxycarbonyl methyl disulfide

Description

Contextual Significance of Disulfide Bonds in Chemical and Biological Systems

Disulfide bonds (S-S bonds) are crucial covalent linkages formed by the oxidation of two thiol groups, typically from cysteine residues in peptides and proteins. These bonds play a fundamental role in defining and stabilizing the three-dimensional structures of proteins, which is essential for their biological function. The proper formation of disulfide bridges is critical for the stability and activity of many secreted proteins, hormones, and antibodies. In chemical synthesis, the disulfide bond is a key structural motif in various pharmaceuticals and materials. The ability to form specific, unsymmetrical disulfides, where the two sulfur atoms are bonded to different organic groups, is a significant challenge and an area of active research.

Overview of 4-Nitrophenoxycarbonyl Methyl Disulfide as a Research Target and Tool

This compound, also known as para-nitrophenoxycarbonyl methyl disulfide (NPCMD), is a reagent designed for the thiomethylation of sulfhydryl groups, such as those found in cysteine. ontosight.ai Its structure features a methyl disulfide group activated by an electron-withdrawing 4-nitrophenoxycarbonyl group. This activation makes the compound susceptible to nucleophilic attack by a thiol group (R-SH), leading to the formation of an unsymmetrical disulfide (R-S-S-CH₃) and the release of 4-nitrophenol (B140041), a chromophoric leaving group that can be monitored spectrophotometrically.

This reactivity makes NPCMD a valuable tool for several applications:

Protein Modification: Introducing a methyl disulfide group can protect cysteine residues or serve as a handle for further chemical modifications. ontosight.ai

Synthesis of Unsymmetrical Disulfides: It provides a reliable method for creating mixed disulfides, which are important in drug design and mechanistic studies.

Bioconjugation: The ability to link molecules to proteins via a reversible disulfide bond is a key technique in creating antibody-drug conjugates and other targeted therapeutics. ontosight.ai

Historical Context of Disulfide Reagent Development

The quest for methods to synthesize and modify peptides and proteins has a rich history. Early peptide synthesis, pioneered by Fischer and Fourneau in 1901, was conducted in solution. nih.gov A significant leap forward was Bruce Merrifield's development of solid-phase peptide synthesis (SPPS) in 1963, which revolutionized the field by simplifying and automating the process. peptide.com

Within this broader history, the specific challenge of forming disulfide bonds with high fidelity has driven the development of numerous reagents. Initially, the formation of disulfide bonds relied on simple oxidation, which often led to mixtures of products, especially when forming unsymmetrical disulfides. The 1970s saw the introduction of more controlled methods. The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han in 1970 provided a milder alternative to existing methods, expanding the toolkit for peptide chemists. nih.govpeptide.com

Reagents for the specific modification of thiols, known as sulfenylating agents, evolved to offer greater control. The concept of an "activated" disulfide, where one sulfur atom is attached to a good leaving group, became a key strategy. Early work in the 1970s by S. J. Brois and colleagues focused on related compounds for the synthesis of unsymmetrical disulfides. These foundational studies paved the way for the development of more refined reagents like this compound, which combine reactivity with the convenience of a colorimetric leaving group for monitoring reaction progress. The development of such reagents has been crucial for advancing the fields of chemical biology and pharmaceutical sciences, enabling the construction of increasingly complex and functional biomolecules.

Structure

3D Structure

Properties

CAS No. |

73143-98-3 |

|---|---|

Molecular Formula |

C8H7NO4S2 |

Molecular Weight |

245.3 g/mol |

IUPAC Name |

(4-nitrophenyl) (methyldisulfanyl)formate |

InChI |

InChI=1S/C8H7NO4S2/c1-14-15-8(10)13-7-4-2-6(3-5-7)9(11)12/h2-5H,1H3 |

InChI Key |

JVECEBGZXGYNGE-UHFFFAOYSA-N |

SMILES |

CSSC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CSSC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Other CAS No. |

73143-98-3 |

Synonyms |

4-nitrophenoxycarbonyl methyl disulfide NPCMD para-nitrophenoxycarbonyl methyl disulfide |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 4 Nitrophenoxycarbonyl Methyl Disulfide

Thiol-Disulfide Exchange Reactions Involving 4-Nitrophenoxycarbonyl Methyl Disulfide

Thiol-disulfide exchange is a fundamental reaction class for compounds containing a disulfide bond. The reaction proceeds via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bridge.

Kinetic and Mechanistic Studies of Thiolysis

Specific kinetic and mechanistic studies detailing the thiolysis of this compound are not present in the current body of scientific literature. Generally, such reactions are investigated using spectroscopic methods to monitor the consumption of reactants and the formation of products over time. The rate of thiolysis would be expected to follow second-order kinetics, being first order in both the disulfide and the thiol. The mechanism would likely proceed through a classic S_N2-type attack on the sulfur atom, leading to the formation of a mixed disulfide and the release of the other part of the original disulfide as a thiol.

Influence of Electronic and Steric Factors on Reactivity

While no specific data exists for this compound, the reactivity of disulfides in thiol-disulfide exchange is known to be influenced by both electronic and steric factors.

Electronic Factors: The presence of the electron-withdrawing 4-nitrophenoxycarbonyl group is anticipated to activate the disulfide bond towards nucleophilic attack. This group would pull electron density away from the disulfide, making the sulfur atoms more electrophilic and thus more susceptible to reaction with a thiolate nucleophile.

Steric Factors: The steric hindrance around the disulfide bond can significantly impact the rate of thiol-disulfide exchange. While the methyl group is relatively small, the bulkiness of the 4-nitrophenoxycarbonyl moiety could influence the accessibility of the sulfur atoms to incoming nucleophiles. Larger thiols would likely experience greater steric repulsion, leading to slower reaction rates.

Carbonyl Reactivity and Related Transformations

The this compound molecule contains a carbonyl group as part of an ester linkage. This carbonyl carbon is an electrophilic center and could potentially be a site for nucleophilic attack. However, in the context of reactions with thiols, the thiol-disulfide exchange at the sulfur atoms is generally the more facile and dominant reaction pathway. Nucleophilic attack at the carbonyl carbon by a thiol would be a competing, but likely much slower, reaction.

Role of the Nitro Group in Modulating Reactivity

The para-nitro group on the phenyl ring plays a crucial role in modulating the reactivity of the entire molecule. nih.gov As a strong electron-withdrawing group, it significantly enhances the electrophilicity of both the disulfide bond and the carbonyl carbon. nih.gov This is due to its ability to delocalize negative charge through resonance, thereby stabilizing the transition states of nucleophilic attack at these positions. The nitro group makes the 4-nitrophenoxide a good leaving group, which would be relevant in any reaction involving the cleavage of the ester bond.

Reductive Cleavage Pathways

Disulfide bonds are susceptible to reductive cleavage by various reducing agents. Common reagents used for this purpose include phosphines (e.g., triphenylphosphine) and borohydrides (e.g., sodium borohydride). The reduction of this compound would be expected to cleave the S-S bond, yielding two thiol-containing fragments. The specific products would depend on the reducing agent and the reaction conditions. The nitro group on the aromatic ring is also susceptible to reduction, which could occur concurrently or sequentially depending on the strength and selectivity of the reducing agent.

Oxidative Transformations

The sulfur atoms in the disulfide bond of this compound are in a relatively low oxidation state and can be oxidized by various oxidizing agents. Mild oxidation could lead to the formation of thiosulfinates and thiosulfonates, while stronger oxidation could ultimately yield sulfonic acids. The methylthio group would be the more likely site of initial oxidation. The presence of the electron-withdrawing 4-nitrophenoxycarbonyl group might influence the susceptibility of the disulfide bond to oxidation.

Applications of 4 Nitrophenoxycarbonyl Methyl Disulfide in Advanced Chemical Research

Potential in Bioconjugation Strategies

Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, is a critical technology in drug development, diagnostics, and basic research. The design of reagents for these processes often hinges on achieving specific and controlled reactions.

Site-Specific Modification of Biomolecules

Design of Reversible Linkers

The disulfide bond is known for its ability to be cleaved under reducing conditions, such as those found inside cells. This property makes it an attractive component in the design of reversible linkers, for example, in antibody-drug conjugates that release a therapeutic payload at a target site. While the structure of 4-Nitrophenoxycarbonyl methyl disulfide is suggestive of this application, its practical implementation and the kinetics of the cleavage have not been extensively reported.

Hypothetical Roles in Biochemical Probes and Assays

Biochemical probes are essential for studying the complex processes within living systems. The reactivity of this compound could, in principle, be exploited for these purposes.

Enzyme Inhibition Studies

The compound's reactive groups could potentially interact with the active sites of certain enzymes, particularly those with critical cysteine residues. This could allow for its use as an inhibitor in studies of enzyme mechanisms and for the development of new therapeutic agents. However, specific research detailing which enzymes are targeted and the nature of the inhibition is currently lacking.

Sulfhydryl Group Labeling and Modification

The disulfide component of this compound makes it a candidate for labeling and modifying sulfhydryl groups on proteins and other molecules. ontosight.ai This is a fundamental technique for studying protein structure and function. The 4-nitrophenoxycarbonyl group could also serve as a reporter group or a point of attachment for other functionalities. The efficiency and specificity of this labeling, however, have not been quantitatively described in accessible literature.

Untapped Contribution to Complex Molecule Synthesis

In the field of synthetic chemistry, the development of novel reagents can open up new pathways for the construction of complex molecules. This compound could potentially serve as a building block or a functional group transfer reagent in multi-step syntheses. Its bifunctional nature, with both an activated carbonyl and a disulfide, presents opportunities for orthogonal reaction schemes. Regrettably, published examples of its use in the synthesis of complex natural products or pharmaceuticals are scarce.

Intermediate in Synthetic Pathways

In the realm of multi-step organic synthesis, the strategic use of intermediates is crucial for the construction of complex molecular architectures. rsc.org While extensive documentation on the specific use of this compound as a central intermediate in the synthesis of complex pharmaceuticals or agrochemicals is not prevalent in the reviewed literature, its chemical structure suggests its potential as a versatile building block.

The compound possesses two key reactive sites: the disulfide linkage and the activated 4-nitrophenoxycarbonyl group. The 4-nitrophenoxy group is a well-known leaving group, making the carbonyl carbon susceptible to nucleophilic attack. This feature is often exploited in the introduction of protecting groups in peptide synthesis. organic-chemistry.org For instance, Nα-2-(4-nitrophenylsulfonyl)-ethoxycarbonyl-amino acids are utilized as Nα-protected amino acids in solid-phase peptide synthesis. google.com

The methyl disulfide portion of the molecule can act as a sulfenylating agent, capable of transferring a methylthio (-SMe) group to a suitable substrate. This reactivity is valuable in the synthesis of unsymmetrical disulfides, which are significant in various biological and pharmaceutical contexts. bac-lac.gc.caresearchgate.netnih.gov The synthesis of unsymmetrical disulfides often presents challenges due to competing side reactions, and reagents that can selectively transfer a specific thiol equivalent are of great interest. bac-lac.gc.caresearchgate.netnih.gov

The dual functionality of this compound allows for its potential integration into complex synthetic sequences where both the introduction of a methylthio group and subsequent functionalization at the carbonyl group are desired. The ability to perform sequential or orthogonal reactions at these two distinct sites could offer a streamlined approach in multi-step syntheses. youtube.comnih.gov

As a Reagent for Introducing Disulfide Functionality

The disulfide bond is a key structural motif in many biologically active molecules, particularly peptides and proteins, where it plays a critical role in defining and stabilizing their three-dimensional structures. google.comresearchgate.net The introduction of disulfide bridges can be a pivotal step in the total synthesis of such molecules.

This compound can theoretically be employed as a reagent for the introduction of a methylthio group, which can then serve as a handle for the formation of a disulfide bond. The reaction would likely involve the attack of a free thiol on the sulfur atom of the methyl disulfide, displacing the 4-nitrophenoxycarbonyl-S- moiety. This would result in the formation of an unsymmetrical disulfide.

The synthesis of unsymmetrical disulfides is a topic of significant research interest. bac-lac.gc.carsc.orgnih.gov Various methods have been developed to achieve the selective coupling of two different thiols. One common strategy involves the activation of one thiol to make it more susceptible to nucleophilic attack by a second thiol. The 4-nitrophenoxycarbonyl group in this compound could potentially serve as such an activating group, facilitating the transfer of the methylthio group.

Application in Chiral Derivatization for Enantioseparation

The separation of enantiomers is a critical task in pharmaceutical development and stereoselective synthesis. One common strategy for the chromatographic separation of enantiomers is the use of chiral derivatizing agents (CDAs). These reagents react with the analyte to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated on achiral stationary phases.

Development of Chiral Derivatizing Agents

While direct evidence for the use of this compound as a chiral derivatizing agent is not prominent in the surveyed literature, the closely related compound, (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester [(S)-NIFE], has been successfully employed for this purpose. This suggests that the 4-nitrophenoxycarbonyl moiety is a suitable functional group for the development of CDAs.

The synthesis of (S)-NIFE involves the reaction of (S)-phenylalanine methoxyethyl ester with a source of the 4-nitrophenoxycarbonyl group. It is conceivable that this compound could serve as a precursor in the synthesis of novel chiral derivatizing agents. The reaction of an appropriate chiral amine or alcohol with this compound could potentially yield a new CDA, where the chiral moiety is attached to the 4-nitrophenoxycarbonyl group.

Chromatographic Resolution of Chiral Amines and Amino Acids

The successful application of (S)-NIFE demonstrates the efficacy of the 4-nitrophenoxycarbonyl scaffold in the derivatization and subsequent chromatographic separation of chiral amines and amino acids. In a study, (S)-NIFE was used for the indirect enantioseparation of 15 primary and secondary amino compounds, including amino alcohols and non-protein amino acids, via reversed-phase high-performance liquid chromatography (HPLC). The resulting diastereomers were well-resolved, highlighting the utility of this class of reagents.

The general principle involves the reaction of the chiral derivatizing agent with the amino group of the analyte to form stable diastereomeric derivatives. These derivatives can then be separated using standard chromatographic techniques. The choice of the chiral resolving agent and the chromatographic conditions are critical for achieving good separation.

Below is a table summarizing the types of chiral compounds that have been successfully resolved using a derivatizing agent containing the 4-nitrophenoxycarbonyl group:

| Analyte Class | Specific Examples | Chromatographic Method | Reference |

| Amino Alcohols | Various primary and secondary amino alcohols | Reversed-Phase HPLC | |

| Non-protein Amino Acids | Various non-protein amino acids | Reversed-Phase HPLC | |

| Penicillamine Analogues | PenA | Reversed-Phase HPLC |

Utilization in Material Science Research

The incorporation of disulfide bonds into polymers and other materials is an area of growing interest due to the reversible nature of the disulfide linkage. This feature allows for the development of "smart" materials that can respond to stimuli such as changes in redox potential. Applications include self-healing polymers, drug delivery systems, and materials for energy storage.

While specific examples of the use of this compound in material science are not widely reported, its structure suggests potential applications. The disulfide bond can be incorporated into polymer backbones or as cross-linking agents. The polymerization of monomers containing disulfide bonds can lead to redox-responsive materials. For instance, polymers containing disulfide linkages can be designed to degrade under reducing conditions, which is a desirable property for controlled drug release applications.

The 4-nitrophenoxycarbonyl group could also be utilized for surface modification of materials. This group can react with nucleophiles on a surface to covalently attach the disulfide moiety. Such functionalized surfaces could be used for the controlled attachment and release of biomolecules or for the preparation of redox-active sensors.

Computational and Theoretical Investigations of 4 Nitrophenoxycarbonyl Methyl Disulfide and Disulfide Systems

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to describing the electronic structure of disulfide-containing molecules. Methods like Density Functional Theory (DFT) and high-level ab initio calculations are employed to investigate molecular orbitals, electron density distribution, and the nature of chemical bonds. numberanalytics.comnumberanalytics.com

For a model system like dimethyl disulfide (CH₃SSCH₃), calculations reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are primarily localized on the disulfide bond. rsc.org The HOMO is typically a non-bonding orbital composed of the p-type lone pairs on the sulfur atoms, while the LUMO is a σ* antibonding orbital associated with the S-S bond. This electronic configuration explains the disulfide bond's susceptibility to both oxidation (removal of electrons from the HOMO) and reduction or photodissociation (addition of electrons to the LUMO or excitation to it). rsc.orgresearchgate.net

In the case of 4-Nitrophenoxycarbonyl methyl disulfide, the electronic structure is significantly modulated by the substituents. The methyl group is a weak electron donor, while the 4-nitrophenoxycarbonyl group is a strong electron-withdrawing group due to the combined effects of the carbonyl and the nitro functionalities. This asymmetry would lead to a polarization of the S-S bond and a lower energy for the LUMO compared to symmetrical alkyl disulfides, making the molecule more susceptible to nucleophilic attack and reduction.

Computational studies on various organosulfur compounds have shown that DFT methods, such as B3LYP with appropriate basis sets like 6-31+G(d,p), can accurately predict properties like pKa values, which are directly related to the electronic environment of the sulfur atoms. researchgate.net Such approaches could be applied to quantify the electronic effects in this compound.

Table 1: Calculated Properties of Dimethyl Disulfide (DMDS) from Theoretical Studies

| Property | Calculated Value | Method | Reference |

| S-S Bond Length | 2.05±0.01 Å | Various | researchgate.net |

| C-S-S-C Dihedral Angle | 84°-94° | Rotational Spectroscopy/Ab initio | researchgate.net |

| Ionization Energy (Adiabatic) | 8.33 ± 0.02 eV | PIPECO | nist.gov |

| Electron Affinity (Vertical) | 1.75 eV | LPES | nist.gov |

This table presents data for the model compound dimethyl disulfide, which serves as a basis for understanding more complex disulfides.

Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving disulfides, including their formation and cleavage. acs.org Thiol-disulfide exchange, a common reaction, is often modeled to understand its kinetics and thermodynamics. nih.gov These reactions can proceed through different mechanisms, such as a direct Sₙ2 substitution or an addition-elimination pathway involving a hypervalent sulfur intermediate. acs.org

For the Sₙ2 mechanism, a nucleophile (like a thiolate anion, RS⁻) attacks one of the sulfur atoms of the disulfide bond (R'-S-S-R''). This process proceeds through a single transition state where the attacking nucleophile, the two sulfur atoms of the disulfide, and the leaving group are approximately colinear. nih.govnih.gov Quantum chemical calculations can locate and characterize these transition state structures, which are fleeting and cannot be observed directly. mit.edu The energy barrier associated with the transition state determines the reaction rate. nih.gov

Studies on the reaction of dimethyl disulfide with nucleophiles like trimethylphosphine (B1194731) have utilized DFT to map the potential energy surface. nih.gov These calculations show that the reaction is highly sensitive to solvent effects, with explicit water molecules needed in the model to stabilize the charged products and lower the activation barrier. nih.gov For an unsymmetrical disulfide like this compound, nucleophilic attack could occur at either sulfur atom. Computational modeling could predict the preferred site of attack by comparing the activation energies for the two possible pathways. The electron-withdrawing 4-nitrophenoxycarbonyl group would make the adjacent sulfur atom more electrophilic and likely the preferred target for a nucleophile.

The synthesis of unsymmetrical disulfides often involves the cross-coupling of two different thiols, which can lead to a mixture of products. researchgate.netrsc.org Computational studies can help in designing selective synthetic strategies by modeling the stability of intermediates, such as the sulfenium ions that can be formed from electron-rich thiols. chemistryviews.org

Table 2: Calculated Activation Energies for Disulfide Reactions

| Reaction | Nucleophile | Activation Energy (Ea) | Computational Method | Reference |

| Disulfide Reduction | TCEP | 32 ± 6 kJ/mol (at zero force) | SMFCS Experiment & Theory | acs.org |

| Disulfide Reduction | DTT | - | SMFCS Experiment & Theory | acs.org |

| Disulfide Reduction | HS⁻ | - | SMFCS Experiment & Theory | acs.org |

| S-S Bond Scission | Trimethylphosphine | ~11 kcal/mol (in solution) | DFT (B3LYP) | nih.gov |

This table shows examples of activation energies for disulfide bond cleavage, highlighting how computational and experimental methods can quantify reaction barriers.

Photodissociation Mechanisms of Disulfide Bonds

The interaction of ultraviolet (UV) light with disulfide bonds is a critical area of study, particularly due to its relevance in protein photochemistry and damage. researchgate.netnih.gov Computational chemistry has been essential in unraveling the complex mechanisms of disulfide photodissociation. osti.gov

Upon absorption of a UV photon, a disulfide molecule is promoted to an excited electronic state. For dimethyl disulfide, excitation at wavelengths around 250-267 nm promotes an electron from a non-bonding orbital to the S-S σ* antibonding orbital, leading to the population of the first (S₁) and second (S₂) excited singlet states. rsc.orgosti.gov Both of these states are dissociative with respect to the S-S bond, meaning that once populated, the bond rapidly elongates and breaks. nih.gov

Theoretical calculations, including high-level methods like MS-CASPT2 and time-dependent DFT (TD-DFT), have shown that S-S bond cleavage is the dominant pathway, occurring on an ultrafast timescale of approximately 120 femtoseconds for DMDS. researchgate.netnih.gov This homolytic cleavage results in the formation of two thiyl radicals (CH₃S•). A minor, competing pathway is the cleavage of a C-S bond, yielding a methyl radical (•CH₃) and a methylperthiyl radical (CH₃SS•). researchgate.netosti.gov

More complex mechanisms involving intersystem crossing (ISC) to triplet states (like T₂) have also been proposed and investigated computationally. nih.gov The geometry of the disulfide bond can influence the efficiency of ISC. These theoretical studies provide a detailed picture of the relaxation pathways available to the molecule after photoexcitation, explaining the observed product distributions. nih.gov For this compound, the aromatic nitro group is a known chromophore, which could lead to different and more complex photochemical behavior, possibly involving energy transfer from the aromatic ring to the disulfide bond, a mechanism observed in proteins containing aromatic residues near a disulfide bridge. nih.gov

Hydrogen Transfer Processes in Disulfide Radical Cations

Disulfide radical cations (RSSR•⁺), formed during mass spectrometry experiments or as intermediates in oxidative processes, undergo complex fragmentation reactions. rsc.org A key process governing their dissociation is intramolecular hydrogen transfer (HT). Quantum chemical calculations have been vital in mapping the potential energy surfaces for these reactions and identifying the most probable pathways. rsc.org

In the case of the dimethyl disulfide radical cation (CH₃SSCH₃•⁺), computational studies have identified multiple HT pathways. These include hydrogen atoms transferring from a carbon atom to a sulfur atom (C-to-S HT). rsc.org These transfers are often the rate-limiting step for the formation of fragment ions like CH₃S⁺ and CH₂S⁺. The mechanisms for these transfers are typically described as hydrogen atom transfer (HAT), sometimes coupled with electron transfer. rsc.org

The presence of other molecules, such as water, can significantly influence these processes. Theoretical models have shown that water molecules can act as catalysts, lowering the energy barriers for hydrogen transfer through a concerted proton-coupled electron transfer (cPCET) mechanism. rsc.org

In larger, more complex disulfide radical cations, such as those derived from the amino acid cysteine, hydrogen transfer can occur from different positions. nih.govnih.gov For example, 1,2- and 1,3-hydrogen shifts can occur, leading to the formation of carbon-centered radicals. nih.gov These processes are crucial in understanding the chemistry of thiyl radicals in biological systems. wikipedia.org For the radical cation of this compound, hydrogen transfer could potentially occur from the methyl group to one of the sulfur atoms, similar to DMDS•⁺.

Table 3: Rate Constants for Hydrogen Transfer Reactions in Thiol-Related Radicals

| Reaction | Forward Rate Constant (k) | Reverse Rate Constant (k⁻¹) | System | Reference |

| 1,2-H Transfer in CyaS• | ≈ 10⁵ s⁻¹ | ≈ 1.5 × 10⁵ s⁻¹ | Cysteamine | nih.gov |

| 1,3-H Transfer in PenS• | 8 × 10⁴ s⁻¹ | 1.4 × 10⁶ s⁻¹ | Penicillamine | nih.gov |

This table provides experimentally determined rate constants for intramolecular hydrogen transfer in radicals related to cysteine, demonstrating the reversibility and kinetics of these processes which are also studied computationally.

Spectroscopic Characterization through Theoretical Prediction

Theoretical calculations are a powerful partner to experimental spectroscopy for the characterization of disulfide compounds. By predicting spectroscopic parameters, computations can aid in the assignment of complex spectra and provide a deeper understanding of molecular structure and dynamics. researchgate.net

For rotational spectroscopy, ab initio and DFT calculations can predict the rotational constants of different conformers of a molecule. In a study of diethyl disulfide, theoretical predictions were essential to identify and assign the spectra of the two most stable conformers present in a supersonic jet expansion. researchgate.net This combination of theory and experiment allows for a precise determination of the molecular structure, including bond lengths and dihedral angles like the characteristic C-S-S-C angle. researchgate.net

In vibrational spectroscopy (Infrared and Raman), quantum chemical calculations are routinely used to predict the vibrational frequencies and intensities of a molecule. This information is invaluable for assigning experimental spectra, where specific vibrational modes can be associated with particular functional groups. For instance, the S-S stretching frequency in disulfides is a key diagnostic peak.

For electronic spectroscopy (UV-Vis), TD-DFT and other excited-state methods can predict the energies and intensities of electronic transitions. rsc.org Comparing the calculated spectrum with the experimental one helps to assign the observed absorption bands to specific electronic excitations, such as the n → σ* transition characteristic of the disulfide bond. rsc.org Similarly, theoretical simulations of X-ray absorption spectra (XAS) have been used to identify the chemical nature of transient species, like thiyl and perthiyl radicals, formed during the photodissociation of disulfides. researchgate.netosti.govnih.gov Such theoretical approaches would be indispensable for characterizing a novel or complex compound like this compound and interpreting its various spectra.

Advanced Analytical Methodologies for 4 Nitrophenoxycarbonyl Methyl Disulfide

Chromatographic Techniques for Analysis and Purity Assessment

Chromatographic methods are indispensable for separating 4-Nitrophenoxycarbonyl methyl disulfide from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Research Findings: The analysis typically employs a C18 column, which separates compounds based on their hydrophobicity. rjptonline.org Due to the presence of the 4-nitrophenyl group, the compound has a strong UV chromophore, making a UV detector an effective choice for detection. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. nih.gov The composition can be run in an isocratic mode (constant composition) or a gradient mode (varying composition) to achieve optimal separation from any starting materials or by-products. nih.gov For applications requiring mass spectrometry detection, volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com The method's sensitivity allows for the quantification of impurities at very low levels, with Limits of Detection (LOD) and Quantification (LOQ) often in the parts-per-million (ppm) range. rjptonline.org Pre-column derivatization is a common strategy to enhance the detectability of compounds with poor UV absorption, but it is not necessary for this compound due to its inherent chromophore. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Aromatic Disulfide Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250mm x 4.6mm, 3.5µm) rjptonline.org |

| Mobile Phase | Acetonitrile and Water rjptonline.org |

| Elution Mode | Isocratic or Gradient nih.gov |

| Flow Rate | 1.0 mL/min rjptonline.org |

| Column Temperature | 35°C rjptonline.org |

| Detector | UV-Vis Detector (e.g., at 330 nm) rjptonline.org |

| Injection Volume | 10-40 µL rjptonline.org |

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has limited volatility, GC analysis is feasible, often coupled with a mass spectrometer (GC-MS) for definitive identification.

Research Findings: The analysis of related, more volatile sulfur compounds like dimethyl disulfide (DMDS) is well-established. nih.gov These methods often utilize capillary columns such as a DB-5MS. nih.gov For enhanced selectivity and sensitivity towards sulfur-containing compounds, a sulfur chemiluminescence detector (SCD) is highly effective, allowing for detection at parts-per-billion (ppb) levels and minimizing interference from hydrocarbon matrices. gcms.czshimadzu.com When using a mass spectrometer as the detector (GC-MS), selected ion monitoring (SIM) mode can be employed to increase sensitivity for the target analyte. epa.gov It is crucial to note that the thermal stability of this compound must be considered, as high temperatures in the injector port or column could lead to degradation. For less volatile compounds or those that interact with the column, derivatization can be employed, although this is more relevant for the parent nitrophenol than for the target compound itself. researchgate.net

Table 2: Illustrative GC Conditions for Analysis of Disulfide Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) nih.gov or CP-PoraPLOT Q epa.gov |

| Carrier Gas | Helium at 1.0 mL/min nih.gov |

| Injector Temperature | 230°C nih.gov |

| Oven Program | Initial 40°C (hold 3 min), ramp to 50°C at 5°C/min (hold 7 min) nih.gov |

| Detector | Mass Spectrometer (MS) nih.govepa.gov or Sulfur Chemiluminescence Detector (SCD) gcms.cz |

| Injection Mode | Splitless nih.gov |

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, serving as essential tools for structural elucidation and confirmation.

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution. tum.de Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used.

Research Findings: For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons and the aromatic protons. The methyl protons (CH₃-S-S-) would appear as a singlet, typically in the region of 2.0-3.0 ppm. The aromatic protons on the p-nitrophenyl group would appear as two distinct doublets in the downfield region (typically 7.0-8.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. rsc.org The methyl carbon would appear at a high field, while the aromatic carbons and the carbonyl carbon (C=O) would resonate at a lower field. rsc.org Quantitative NMR (qNMR) can be employed for highly accurate purity assessment by integrating the signal of the analyte against a certified internal standard. tum.de

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | CH₃-S | ~2.5 | Singlet |

| ¹H | Aromatic H (ortho to -OCOO) | ~7.4 | Doublet |

| ¹H | Aromatic H (ortho to -NO₂) | ~8.3 | Doublet |

| ¹³C | CH₃-S | ~23 | Quartet |

| ¹³C | Aromatic C (ortho to -OCOO) | ~122 | Doublet |

| ¹³C | Aromatic C (ortho to -NO₂) | ~125 | Doublet |

| ¹³C | Aromatic C (ipso to -OCOO) | ~155 | Singlet |

| ¹³C | Aromatic C (ipso to -NO₂) | ~146 | Singlet |

| ¹³C | C=O | ~168 | Singlet |

Predicted values are estimates based on typical chemical shifts for similar functional groups. rsc.orgmsu.edu

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification.

Research Findings: In the mass spectrum of this compound (C₈H₇NO₄S₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (244.98 g/mol ). nih.gov The fragmentation pattern is highly informative. A key fragmentation pathway for disulfides is the cleavage of the S-S bond. nih.govlibretexts.org This would lead to characteristic fragment ions. Another likely cleavage is at the ester linkage. Under certain conditions, such as MALDI-MS, disulfide bonds can fragment to produce reduced species, though this is often seen in larger biomolecules. nih.gov Analysis of related disulfide compounds shows common fragmentation patterns involving the loss of methyl or sulfhydryl groups. massbank.eunist.gov

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 245 | [M+H]⁺ (Molecular Ion + H) | [C₈H₈NO₄S₂]⁺ |

| 199 | [M - SMe]⁺ | [C₇H₄NO₄S]⁺ |

| 167 | [O₂NC₆H₄OCO]⁺ | [C₇H₄NO₄]⁺ |

| 121 | [O₂NC₆H₄]⁺ | [C₆H₄NO₂]⁺ |

Predicted fragmentation based on common fragmentation rules for esters and disulfides. libretexts.orgmiamioh.edu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Research Findings: The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. The presence of the nitro group (-NO₂) is indicated by strong asymmetric and symmetric stretching bands. researchgate.net The carbonyl group (C=O) of the carbonate ester will show a strong absorption band. The aromatic ring will have characteristic C-H and C=C stretching vibrations. The disulfide (S-S) bond gives a weak absorption, which can sometimes be difficult to observe, while the C-S bond shows a moderate absorption. researchgate.netresearchgate.net

Table 5: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| ~3100-3000 | Aromatic C-H | Stretch |

| ~2920 | Aliphatic C-H (in CH₃) | Stretch |

| ~1770 | Carbonyl (O-C=O) | Stretch |

| ~1600, ~1490 | Aromatic C=C | Stretch |

| ~1525, ~1345 | Nitro (N-O) | Asymmetric & Symmetric Stretch |

| ~1200 | C-O (Ester) | Stretch |

| ~860 | Aromatic C-H (para-subst.) | Bend (Out-of-plane) |

| ~750 | C-S | Stretch |

Frequencies are approximate and based on characteristic values for the respective functional groups. researchgate.netnist.gov

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of compounds containing chromophores. A chromophore is a part of a molecule that absorbs light in the UV-Vis region of the electromagnetic spectrum. pharmatutor.org The this compound molecule incorporates a potent chromophore: the 4-nitrophenyl group. pharmatutor.org This functional group is known to exhibit strong absorption of ultraviolet radiation, making UV-Vis spectroscopy a highly suitable method for its detection and quantification.

The hydrolysis of 4-nitrophenyl esters, including this compound, yields 4-nitrophenol (B140041). raineslab.comemerginginvestigators.org The resulting 4-nitrophenolate (B89219) ion, which is formed under basic conditions, is intensely yellow and has a strong absorbance maximum typically observed between 400 and 413 nm. emerginginvestigators.orgnih.gov Under acidic or neutral conditions, the un-ionized 4-nitrophenol absorbs at a shorter wavelength, around 317 nm. nih.gov This pH-dependent shift is a critical consideration in the development of quantitative UV-Vis methods.

Table 1: Expected UV-Vis Absorption Data for this compound and its Hydrolysis Product

| Compound/Fragment | Condition | Expected λmax (nm) | Notes |

| 4-Nitrophenoxycarbonyl moiety | Neutral/Acidic | ~270 - 320 | Inferred from related p-nitrophenyl esters. |

| 4-Nitrophenol (hydrolysis product) | Acidic (pH < 7) | ~317 | The un-ionized form of the molecule. nih.gov |

| 4-Nitrophenolate (hydrolysis product) | Basic (pH > 8) | ~400 - 413 | The ionized form, which is intensely colored. emerginginvestigators.orgnih.gov |

This table presents expected values based on the analysis of structurally similar compounds and the known spectroscopic behavior of the 4-nitrophenol chromophore.

The inherent UV absorbance of the 4-nitrophenoxycarbonyl group allows for the direct detection of the intact molecule, while the strong and pH-sensitive absorbance of its hydrolysis product, 4-nitrophenol, provides a basis for indirect quantification methods.

Derivatization Strategies for Enhanced Detection and Separation

Derivatization in analytical chemistry involves the chemical modification of a target analyte to produce a new compound with properties that are more suitable for a particular analytical technique. For this compound, derivatization strategies are uniquely focused on its role as a derivatizing agent itself, particularly for the analysis of thiols. This approach leverages the reactivity of the disulfide bond and the excellent spectroscopic properties of the 4-nitrophenoxy leaving group.

The reaction of this compound with a thiol-containing analyte (R-SH) results in a thiol-disulfide exchange. This reaction cleaves the disulfide bond of the reagent, forming a mixed disulfide (R-S-S-CH3) and releasing one equivalent of 4-nitrophenol. The liberated 4-nitrophenol can then be readily quantified by UV-Vis spectroscopy, especially under basic conditions where it forms the intensely colored 4-nitrophenolate anion. emerginginvestigators.org This principle is analogous to the well-established use of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) for thiol quantification.

This strategy effectively enhances the detection of otherwise non-chromophoric or weakly absorbing thiols by converting their presence into a strong, easily measurable colorimetric signal. The reaction can be monitored over time to determine the kinetics of the thiol-disulfide exchange, or it can be carried out to completion for endpoint quantification.

For separation techniques like High-Performance Liquid Chromatography (HPLC), this derivatization approach offers significant advantages. While the target analyte may not have a suitable chromophore for UV detection, its reaction with this compound generates a product (4-nitrophenol) that is easily detectable. An HPLC method could be developed to separate the liberated 4-nitrophenol from the reaction mixture, with its peak area being directly proportional to the initial amount of the thiol analyte.

Table 2: Derivatization of Thiols using this compound

| Analyte Class | Derivatizing Agent | Reaction Principle | Detection Method | Purpose |

| Thiols (R-SH) | This compound | Thiol-disulfide exchange | UV-Vis Spectroscopy | Enhanced detection of non-chromophoric thiols |

| Thiols (R-SH) | This compound | Thiol-disulfide exchange | HPLC-UV | Separation and quantification of thiols via the liberated 4-nitrophenol |

This derivatization strategy underscores the utility of this compound not just as an analyte of interest, but as a valuable tool for the indirect analysis of other important biomolecules and chemical compounds. The inherent reactivity and spectroscopic properties of its constituent parts are ingeniously leveraged to facilitate the detection and quantification of species that would otherwise be challenging to measure.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

Future research into the synthesis of 4-Nitrophenoxycarbonyl methyl disulfide and its derivatives is likely to focus on developing more efficient, scalable, and environmentally benign methodologies. Current synthetic strategies, while effective, may be improved by exploring novel catalytic systems and reaction conditions.

One promising avenue is the development of radical-based pathways for the formation of unsymmetrical disulfides. Recent advancements have demonstrated that radical coupling of thiols can be an attractive route for disulfide synthesis, potentially avoiding the need for strong oxidants or metal catalysts. nih.govacs.org Adapting such methods for the specific synthesis of NPCMD could offer milder reaction conditions and improved functional group tolerance. nih.gov Furthermore, the use of sonication to accelerate air oxidation of thiols presents a green chemistry approach that could be explored for the synthesis of NPCMD precursors. rsc.org

The development of "click chemistry" reagents for thiol cross-coupling offers another exciting direction. researchgate.net Designing a synthetic route to NPCMD that utilizes a stepwise, one-pot cross-clicking of two different thiols could streamline the manufacturing process, eliminating the need for intermediate isolation and purification steps. researchgate.net This would be particularly advantageous for creating a diverse library of NPCMD analogs with varied disulfide moieties for specific applications.

Expanded Role in Catalysis and Chemical Transformations

The inherent reactivity of the disulfide bond in NPCMD suggests a largely untapped potential in the realm of catalysis. Future research could explore the use of NPCMD and its derivatives as catalysts or co-catalysts in a variety of organic transformations, particularly in the burgeoning field of photoredox catalysis.

Organic disulfides can be cleaved under photoirradiation to generate thiyl radicals, which can catalyze a range of reactions, including functional group transformations and cyclizations. nih.gov The 4-nitrophenoxycarbonyl group in NPCMD could be leveraged to tune the photochemical properties of the molecule, potentially leading to novel photocatalytic activities. For instance, disulfide-catalyzed oxidative cleavage of C=C bonds under visible light has been demonstrated, a transformation that could be explored with NPCMD-based catalysts. tue.nlu-tokyo.ac.jp

Furthermore, the ability of thiyl radicals to act as powerful hydrogen atom transfer (HAT) catalysts opens up possibilities for NPCMD in photoredox catalysis. nih.gov Research could focus on designing NPCMD derivatives that can efficiently generate thiyl radicals upon visible-light irradiation to catalyze reactions such as the isomerization of allyl alcohols to carbonyl compounds. nih.gov The catalytic cleavage of disulfide bonds is also a critical process in cellular biology, and understanding these mechanisms could inspire the design of NPCMD-based catalysts for applications in synthetic and chemical biology. nih.govresearchgate.net

Advanced Bioconjugation and Probe Design

While NPCMD is already utilized in bioconjugation, future research will likely focus on creating "next-generation" reagents with enhanced properties. rsc.org This includes the development of multifunctional bioconjugates capable of carrying multiple payloads and the refinement of linkers to improve in vivo stability and specificity. gbibio.com

A key area of development will be the design of novel disulfide-based probes for real-time monitoring of biological processes. chemrxiv.orgacs.orgnih.gov By incorporating environmentally sensitive fluorophores into the NPCMD scaffold, researchers could create probes that signal changes in the local redox environment through a fluorescence response upon disulfide cleavage. The development of piperazine-fused cyclic disulfides as rapid-response redox substrates highlights the potential for designing highly sensitive and specific probes. chemrxiv.orgacs.org Future NPCMD-based probes could be designed to selectively report on the activity of specific enzymes, such as thioredoxins. chemrxiv.orgacs.org

Moreover, the principles of bioorthogonal chemistry will continue to drive innovation in this area. nih.govwikipedia.org The development of NPCMD analogs with reaction kinetics and stability optimized for in vivo applications will be a priority. This could involve creating sterically hindered disulfide linkers to improve stability in the reducing environment of the bloodstream, a strategy that has been successfully employed for immunotoxins. nih.gov The ultimate goal is to create a toolkit of NPCMD-based reagents that allow for precise, site-specific modification of biomolecules within living systems. patsnap.comnih.gov

Integration with Computational Chemistry for Predictive Design

Computational modeling is set to become an indispensable tool in the future design and application of this compound and its derivatives. By leveraging computational chemistry, researchers can predict the reactivity, stability, and biological interactions of novel NPCMD-based compounds before their synthesis, thereby accelerating the development process.

Quantum mechanical/molecular mechanical (QM/MM) simulations can provide a fundamental understanding of the disulfide cross-linking reaction mechanism at an atomic level. nih.govresearchgate.netuhsp.edu Such studies can elucidate the energetics of transition states and the role of the solvent, offering insights that can guide the design of more efficient bioconjugation reagents. nih.govresearchgate.net Density functional theory (DFT) calculations have already been employed to investigate the mechanism of thiolate-disulfide exchange reactions, and these methods can be applied to NPCMD to predict its reactivity with specific thiol-containing biomolecules. acs.org

Furthermore, computational tools can be used to predict the properties of disulfide bonds in proteins, which can inform the design of NPCMD-based cross-linkers for protein stabilization. wayne.edu Machine learning algorithms are being developed to predict whether a disulfide bond is structural or reversible, a critical factor for designing probes that respond to cellular redox changes. nih.gov By integrating these predictive models, it will be possible to rationally design NPCMD derivatives with tailored properties for specific applications in catalysis, bioconjugation, and materials science. researchgate.netnih.gov

Development of Next-Generation Analytical Techniques

The expanding applications of NPCMD will necessitate the development of more sophisticated analytical techniques to monitor its reactions and characterize its conjugates. Future research in this area will likely focus on high-throughput and in-situ methods for analyzing thiol-disulfide exchange reactions.

Mass spectrometry will continue to be a cornerstone for the characterization of NPCMD-protein conjugates, but advancements will be needed to improve the analysis of complex mixtures and to enable proteome-wide evaluation of probe molecules. nih.govyoutube.com The development of novel reagents and workflows for mass spectrometry will allow for more precise mapping of disulfide bond patterns and the identification of off-target reactions. nih.gov

In addition to mass spectrometry, there is a need for real-time, non-destructive methods to monitor bioconjugation reactions. Techniques such as capillary gel electrophoresis (CGE) and reversed-phase (RP) chromatography are currently used, but future methods may incorporate fluorescent or electrochemical detection for enhanced sensitivity and ease of use. researchgate.net The development of in-cell analytical methods will be particularly crucial for validating the performance of NPCMD-based probes in their native biological context. Careful consideration of sample handling is essential to maintain the native redox state and prevent unintended oxidation during analysis. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 4-Nitrophenoxycarbonyl methyl disulfide, and how can reaction efficiency be optimized?

Synthesis typically involves coupling reactions between nitrophenoxycarbonyl chloride and methyl disulfide derivatives. Optimization strategies include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions .

- Catalyst use : Triethylamine or DMAP (4-dimethylaminopyridine) can enhance nucleophilic substitution efficiency.

- Solvent selection : Anhydrous dichloromethane or THF improves yield by reducing hydrolysis of reactive intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR identify proton environments and confirm the disulfide bond (δ 2.5–3.5 ppm for S–S adjacent CH) and nitrophenoxy groups (δ 7.5–8.5 ppm for aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 293.02) and fragmentation patterns .

- FT-IR spectroscopy : Peaks at 1740 cm (C=O stretch) and 1520 cm (NO asymmetric stretch) confirm functional groups .

Q. What safety precautions are critical when handling this compound?

- Acute toxicity : Classified as Category 4 for oral, dermal, and inhalation toxicity. Use PPE (gloves, lab coat, goggles) and work in a fume hood .

- Flammability : Store away from ignition sources; incompatible with strong oxidizers .

- Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What are the mechanisms underlying the reactivity of the disulfide bond in this compound under redox conditions?

The disulfide bond undergoes cleavage via radical intermediates or nucleophilic attack:

- Radical pathways : Thiyl radicals (RS•) form under UV light or in the presence of initiators like AIBN, leading to homolytic S–S bond cleavage .

- Thiol-disulfide exchange : Reducing agents (e.g., DTT, glutathione) promote nucleophilic substitution, generating mixed disulfides. Computational studies (DFT) predict activation energies for these pathways .

Q. How does the nitrophenoxy group influence the compound’s electronic properties and interaction with biological targets?

- Electron-withdrawing effects : The nitro group reduces electron density on the phenoxy ring, enhancing electrophilicity and stabilizing charge-transfer complexes .

- Biological interactions : Nitrophenoxy moieties may inhibit enzymes (e.g., thioredoxin reductase) by mimicking natural substrates, as seen in related disulfide-containing inhibitors .

Q. Can computational modeling predict the stability and degradation pathways of this compound in aqueous environments?

- Molecular dynamics (MD) simulations : Predict hydrolysis rates at varying pH levels. At pH > 7, the carbonyl group undergoes nucleophilic attack by water, forming 4-nitrophenol and methyl disulfide .

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for S–S (≈60 kcal/mol) and C–O (≈85 kcal/mol), guiding stability assessments .

Q. What strategies resolve contradictions in experimental data related to the compound’s thermodynamic stability?

Q. How does the compound’s redox behavior impact its application in drug delivery systems?

- Pro-drug activation : The disulfide bond is cleaved in reductive environments (e.g., tumor microenvironments), releasing active agents. Comparative studies with dimethyl disulfide show slower release kinetics due to steric hindrance from the nitrophenoxy group .

- Targeted delivery : Conjugation with PEGylated nanoparticles improves solubility and enables glutathione-triggered release in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.